L-Prolinamide, N-(4-(4-morpholinylcarbonyl)benzoyl)-L-valyl-N-(3,3,4,4,4-pentafluoro-1-(1-methylethyl)-2-oxobutyl)-, (R)-
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Overview
Description
MDL-101146, (R)- is a potent orally active inhibitor of human neutrophil elastase.
Scientific Research Applications
Catalytic Properties in Asymmetric Reactions
L-Prolinamide derivatives, such as those derived from L-proline and aromatic or aliphatic amines, exhibit catalytic activity in direct aldol reactions. For example, certain L-prolinamides can catalyze the aldol reaction of 4-nitrobenzaldehyde with acetone at room temperature, achieving moderate enantioselectivities. The presence of a terminal hydroxyl group in the prolinamide structure enhances the catalysis efficiency and enantioselectivity, suggesting a potential strategy in designing new organic catalysts for asymmetric reactions (Tang et al., 2004).
Synthesis of Enantiomers and Complex Molecules
The diastereoselective introduction of phosphono groups into L-proline derivatives has been accomplished, allowing the facile synthesis of (pyrrolidin-2-yl)phosphonates. The selection of the N-protecting group in the L-proline derivative determines the preferential formation of trans- or cis-phosphorylated products (Hirata, Kuriyama, & Onomura, 2011).
Asymmetric Transfer Hydrogenation
L-Prolinamide, in combination with certain metal complexes and KOH/2-propanol, can generate in situ catalysts capable of enantioselectively reducing aryl ketones to the respective (R)-alcohols. This process demonstrates the potential application of L-prolinamide derivatives in asymmetric transfer hydrogenation reactions (F. and Lavoie, 2001).
Applications in Organocatalysis
L-Prolinamide derivatives have been explored as organocatalysts for various reactions, including aldol reactions, showcasing their utility in promoting asymmetric synthesis with high enantioselectivity. For example, certain L-prolinamide imidazolium hexafluorophosphate ionic liquids have been found to be excellent organocatalysts for direct asymmetric aldol reactions under solvent-free conditions (Yadav & Singh, 2016).
Synthesis and Structural Analysis of Peptide Segments
L-Prolinamide derivatives are integral in the synthesis of peptide segments, such as those found in zervamicin II-2. These compounds play a role in understanding the molecular conformation and interactions within peptides, contributing to our understanding of peptide structure and function (Linden, Pradeille, & Heimgartner, 2006).
properties
CAS RN |
163660-53-5 |
---|---|
Product Name |
L-Prolinamide, N-(4-(4-morpholinylcarbonyl)benzoyl)-L-valyl-N-(3,3,4,4,4-pentafluoro-1-(1-methylethyl)-2-oxobutyl)-, (R)- |
Molecular Formula |
C29H37F5N4O6 |
Molecular Weight |
632.62 |
IUPAC Name |
(S)-1-((4-(morpholine-4-carbonyl)benzoyl)-L-valyl)-N-((R)-5,5,6,6,6-pentafluoro-2-methyl-4-oxohexan-3-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H37F5N4O6/c1-16(2)21(23(39)28(30,31)29(32,33)34)35-25(41)20-6-5-11-38(20)27(43)22(17(3)4)36-24(40)18-7-9-19(10-8-18)26(42)37-12-14-44-15-13-37/h7-10,16-17,20-22H,5-6,11-15H2,1-4H3,(H,35,41)(H,36,40)/t20-,21+,22-/m0/s1 |
InChI Key |
XQAMVCHQGHAELT-BDTNDASRSA-N |
SMILES |
O=C(N[C@H](C(C)C)C(C(F)(F)C(F)(F)F)=O)[C@H]1N(C([C@H](C(C)C)NC(C2=CC=C(C(N3CCOCC3)=O)C=C2)=O)=O)CCC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
MDL-101146, (R)-; MDL 101146, (R)-; MDL101146, (R)-; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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